3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Description
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-14-12-15(2)21-19(20-14)22-18(24)16-8-7-9-17(13-16)27(25,26)23-10-5-3-4-6-11-23/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORMXFUGZYUDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide (CAS Number: 940999-43-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. The compound features a sulfonamide group linked to an azepane ring and a pyrimidine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit certain enzymes, particularly those involved in metabolic pathways. Additionally, the azepane ring may enhance binding affinity to target proteins, potentially modulating receptor activity or enzyme function.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated significant activity against Mycobacterium tuberculosis in vitro, indicating potential as an anti-tuberculosis agent.
- Anticancer Properties : Preliminary research suggests that the compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. Specific studies have reported low cytotoxicity against human cancer cell lines while maintaining effectiveness against pathogenic microbes.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in pathogen metabolism. For example, it may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the efficacy of this compound against Mycobacterium tuberculosis and found it to be effective at low concentrations (MIC values below 10 µg/mL).
- Anticancer Activity Assessment : Another research project evaluated the compound's effects on various cancer cell lines, reporting that it induced apoptosis without significant toxicity to normal cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Moderate | Low |
| Compound B | High | High | Moderate |
| This compound | High | High | High |
The comparative analysis indicates that this compound stands out due to its high efficacy in both antimicrobial and anticancer activities compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide and related compounds:
Key Structural and Functional Insights
Compound 3g’s sulfamoyl-phenylpropenyl group may favor π-π stacking with aromatic residues in enzyme active sites, whereas the azepane in the target compound could improve membrane permeability due to its lipophilic seven-membered ring .
Pyrimidine Substituents: The 4,6-dimethylpyrimidine in the target compound and 3g contrasts with the 4,6-diphenylpyrimidine in derivatives from .
Benzamide Modifications :
- The 3-methoxybenzamide in ’s compound introduces electron-donating effects, which could alter electronic distribution and binding kinetics compared to the unsubstituted benzamide in the target compound .
Pharmacological Implications :
- Compound 3g ’s demonstrated enzyme inhibition highlights the importance of the sulfamoyl group and pyrimidine moiety in targeting carbonic anhydrase/acetylcholinesterase. The target compound’s azepane-sulfonyl group may offer similar or improved inhibitory potency due to its larger hydrophobic footprint .
- Derivatives with indole () or diphenylpyrimidine () groups may exhibit varied pharmacokinetic profiles, such as extended half-lives or altered metabolic stability .
Research Findings and Methodological Notes
- Structural Characterization : The target compound and its analogs were likely characterized using X-ray crystallography (via SHELX or WinGX ) and spectroscopic techniques (e.g., HRMS for Compound 3g ). These methods confirm regiochemistry and conformational preferences critical for activity.
- Computational Tools : Programs like ORTEP-3 aid in visualizing molecular geometry, which is essential for rational drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
